1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
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Overview
Description
1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that combines the structural features of thiophene and pyrazole Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves the condensation of thiophene derivatives with pyrazole precursors. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Reaction: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenylpyrazole.
Uniqueness: 1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its combined structural features of thiophene and pyrazole, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-ethyl-3-thiophen-2-yl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C11H13N3S/c1-2-14-11-8(5-6-12-11)10(13-14)9-4-3-7-15-9/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
VHAIJLABNGGLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCN2)C(=N1)C3=CC=CS3 |
Origin of Product |
United States |
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